[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine
Overview
Description
“[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 1333837-59-4 . It has a molecular weight of 174.25 . It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-6H,7-9,12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 174.25 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Anticancer Activity
Research has shown that palladium and platinum complexes derived from Schiff base ligands, including structures related to [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine, exhibit significant anticancer properties. For instance, these complexes have demonstrated strong DNA-binding affinity and reduced cell viability in various cancerous cell lines. Further studies are required to understand the selective toxicity and mechanisms of these complexes (Mbugua et al., 2020).
Complementary Hydrogen Bonding
X-ray crystallographic and DFT studies of pyrrolide-imine Schiff base compounds, closely related to this compound, have highlighted their potential in forming complementary hydrogen bonds. These bonds play a crucial role in the stability and reactivity of such compounds, which can be relevant in various chemical and biological processes (Akerman & Chiazzari, 2014).
Novel Cytotoxic Agents
Studies have identified a series of compounds including N-benzyl derivatives related to this compound with notable cytotoxic activity against cancer cell lines. These findings suggest potential therapeutic applications in oncology (Ramazani et al., 2014).
Catalytic Applications
Research involving 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which are structurally similar to this compound, has revealed their potential in catalytic applications. These derivatives have shown good activity and selectivity in reactions where palladacycle remains in the Pd(II) state, indicating possible uses in catalysis and material science (Roffe et al., 2016).
Stabilizing Parallel Turn Conformations
A study on tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, related to this compound, has shown its ability to stabilize parallel turn conformations when inserted in short peptide sequences. This property is significant for peptide design and drug development (Bucci et al., 2018).
Antimicrobial Evaluation
Compounds such as 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, structurally akin to this compound, have demonstrated varying degrees of antibacterial and antifungal activities, suggesting their potential use in combating microbial infections (Visagaperumal et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
: Kolyamshin, O. A., Mitrasov, Y. N., Avruyskaya, A. A., Danilov, V. A., & Pyl’chikova, Y. Y. (2023). Synthesis and Properties of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide. Russian Journal of General Chemistry, 93(Suppl 1), S472–S477. Read more
Properties
IUPAC Name |
[4-(2,5-dihydropyrrol-1-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-6H,7-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYVTVIMZAZBGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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